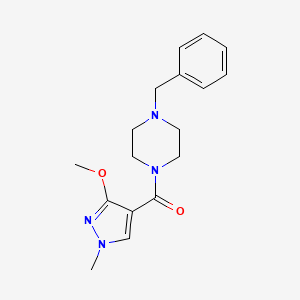

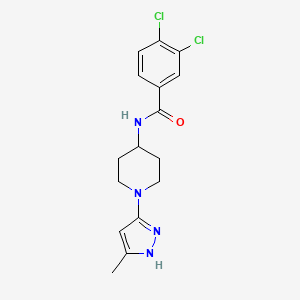

(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

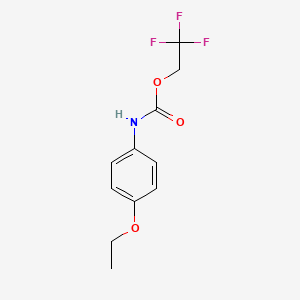

The compound (3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine is a chiral pyrrolidine derivative, which is of interest due to its potential as an intermediate in the synthesis of various bioactive molecules. The stereochemistry of this compound is significant as it can influence the biological activity and synthesis of the compound.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been demonstrated through a stereoselective approach. In one study, chiral 4-alkyloxymethyl- and silyloxymethylpyrrolidin-2-ones underwent alkylation to yield 3,4-trans-disubstituted pyrrolidin-2-ones with high stereoselectivity, as confirmed by 'H NMR spectral data and n.O.e. experiments . These intermediates were further converted into 3,4-trans-disubstituted pyrrolidines. The process involved the removal of a chiral auxiliary, protection of the nitrogen, and subsequent oxidation steps to produce (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid .

Another study focused on a practical large-scale synthesis of a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which was achieved through an asymmetric 1,3-dipolar cycloaddition reaction. This synthesis did not require chromatography and involved reduction and catalytic hydrogenation steps to separate diastereomers and refine the final product .

Molecular Structure Analysis

The molecular structure of (3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine would be characterized by its chiral centers at the 3rd and 4th positions of the pyrrolidine ring. The presence of a benzyl group and a 2-fluorophenyl group would influence the physical and chemical properties of the molecule, including its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of (3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine are not detailed in the provided papers, the studies do offer insight into the types of reactions that similar compounds undergo. These include alkylation, reduction, and catalytic hydrogenation, which are crucial for modifying the functional groups and stereochemistry of the pyrrolidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include a high degree of stereochemical purity, given the stereoselective nature of the synthesis methods described. The presence of the benzyl and 2-fluorophenyl groups would contribute to the compound's lipophilicity, which could affect its solubility and potential as a pharmaceutical intermediate. The exact melting points, boiling points, solubility, and stability would need to be determined experimentally.

科学的研究の応用

Environmental Remediation

PFAS Removal by Amine-Functionalized Sorbents : Research suggests that amine-containing sorbents, which may include structures similar to "(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine," offer promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The efficiency of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, highlighting their potential in water treatment technologies (Ateia et al., 2019).

Chemistry and Drug Discovery

Pyrrolidine Scaffold in Drug Discovery : The pyrrolidine ring, a core structure in "(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine," is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its popularity is due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage. This review emphasizes the versatility of the pyrrolidine scaffold in designing bioactive molecules with target selectivity (Li Petri et al., 2021).

特性

IUPAC Name |

(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2/c18-16-9-5-4-8-14(16)15-11-20(12-17(15)19)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12,19H2/t15-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETUDDLKHANBAF-DOTOQJQBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-1-Benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine](/img/structure/B2551784.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551787.png)

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2551793.png)

![N-butyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2551796.png)

![N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2551800.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2551801.png)